3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde CAS number and molecular weight
3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde CAS number and molecular weight
[1][2][3]
Executive Summary
3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry and coordination complex synthesis. Characterized by a bidentate N,N-donor domain (pyridine and pyrazole nitrogens) and a reactive electrophilic formyl group at the C4 position, it serves as a critical intermediate for Schiff base formation and metal-organic framework (MOF) construction. This guide details its chemical identity, validated synthetic protocols, and application logic.
Chemical Identity & Physicochemical Properties[4][5][6][7][8]
| Property | Data |
| Chemical Name | 3-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
| CAS Number | 1152541-98-4 |
| Molecular Weight | 173.17 g/mol |
| Molecular Formula | C₉H₇N₃O |
| SMILES | O=Cc1c[nH]nc1-c1ccccn1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calc) | Pyrazole NH: ~14.0; Pyridine N: ~5.2 |
Synthetic Methodology
The synthesis of 3-pyridin-2-yl-1H-pyrazole-4-carbaldehyde typically follows a convergent heterocyclization strategy. The most robust protocol involves the formation of an enaminone intermediate followed by hydrazine cyclization and subsequent Vilsmeier-Haack formylation.
Validated Synthetic Pathway
This route minimizes regioisomeric byproducts and ensures high purity of the final aldehyde.
Step 1: Enaminone Formation
Reagents: 2-Acetylpyridine,
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Protocol:
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Dissolve 2-acetylpyridine (1.0 eq) in anhydrous DMF-DMA (1.5–2.0 eq).
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Heat the mixture to reflux (approx. 100–110 °C) under nitrogen atmosphere.
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Monitor by TLC (Ethyl Acetate/Hexane) for the disappearance of the ketone.
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Upon completion, remove excess DMF-DMA under reduced pressure.
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The residue, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, is typically a yellow/orange solid used directly in the next step without extensive purification.
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Step 2: Pyrazole Cyclization
Reagents: Enaminone intermediate, Hydrazine hydrate. Conditions: Ethanol (EtOH), Reflux, 2–4 h.
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Protocol:
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Dissolve the enaminone residue in absolute ethanol.
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Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
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Heat to reflux.[1] The solution typically lightens in color.
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Cool to room temperature. Isolate the product, 3-(pyridin-2-yl)-1H-pyrazole, by concentration and recrystallization from ethanol/ether.
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Step 3: Vilsmeier-Haack Formylation
Reagents: Phosphorus oxychloride (POCl₃), DMF.[2][3][4] Conditions: 0 °C to 70 °C.
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Protocol:
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Vilsmeier Reagent Preparation: In a dry flask, cool anhydrous DMF (5.0 eq) to 0 °C. Add POCl₃ (1.2–1.5 eq) dropwise with stirring. A white precipitate (chloroiminium salt) may form. Stir for 30 min.
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Addition: Dissolve 3-(pyridin-2-yl)-1H-pyrazole in a minimum volume of DMF and add slowly to the Vilsmeier reagent at 0 °C.
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Reaction: Warm the mixture to 60–70 °C and stir for 4–6 hours.
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Hydrolysis: Pour the reaction mixture onto crushed ice. Neutralize carefully with saturated Na₂CO₃ or NaOH solution to pH 7–8.
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Isolation: The product precipitates as a solid. Filter, wash with water, and dry. Recrystallize from ethanol or DMF/water if necessary.
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Synthetic Logic Diagram
The following diagram illustrates the chemical flow and critical intermediates.
Figure 1: Step-wise synthetic pathway from 2-acetylpyridine to the target aldehyde.[5]
Mechanism of Action: Vilsmeier-Haack Formylation
The introduction of the aldehyde group at the C4 position is governed by the electron-rich nature of the pyrazole ring. The C4 position is the most nucleophilic site on the pyrazole ring (excluding the nitrogens), making it susceptible to electrophilic aromatic substitution.
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Electrophile Generation: DMF reacts with POCl₃ to form the electrophilic chloromethyleniminium salt (Vilsmeier reagent).[2][6]
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Nucleophilic Attack: The pyrazole C4 carbon attacks the iminium carbon.
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Elimination: Loss of a proton restores aromaticity.
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Hydrolysis: The resulting iminium intermediate is hydrolyzed by water/base to release the aldehyde moiety.
Applications & Reactivity
Coordination Chemistry (Ligand Design)
This molecule acts as a chelating N,N-donor ligand. The pyridine nitrogen and the pyrazole imine nitrogen (N2) are positioned to form stable 5-membered chelate rings with transition metals (e.g., Ru(II), Ir(III), Cu(II)).
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Ruthenium(II) Complexes: Used in dye-sensitized solar cells (DSSCs) and water oxidation catalysis.
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Iridium(III) Complexes: Utilized in OLEDs due to tunable photophysical properties.
Medicinal Chemistry (Schiff Bases)
The C4-aldehyde is a "chemical handle" for further derivatization.
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Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), which are often screened for antibacterial, antifungal, and anticancer activity.
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Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields push-pull dyes or bioactive acrylonitriles.
Figure 2: Primary reactivity profiles and application domains.
Safety & Handling (SDS Summary)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Wear nitrile gloves and safety goggles.
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Handle in a fume hood to avoid inhalation of dust.
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Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C to prevent oxidation of the aldehyde.
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References
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Santa Cruz Biotechnology. 1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde (Related Analog Data). Retrieved from
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BLD Pharm. 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde Product Page (CAS 1152541-98-4).[7] Retrieved from
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Singh, K., et al. (2012). "Vilsmeier-Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles." Journal of Chemical Research.[8] (Contextual synthesis reference).
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Organic Syntheses. 3,5-Dimethylpyrazole (General Pyrazole Synthesis Protocols). Organic Syntheses, Coll. Vol. 4, p.351 (1963). Retrieved from
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ChemScene. 1H-Pyrazole-4-carbaldehyde MSDS and Properties. Retrieved from
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- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. 76923-56-3|Methyl 5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]
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